N'-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide
Description
N’-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes.
Properties
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-16-8-4-13(5-9-16)12-18-19-17(20)14-6-10-15(21-2)11-7-14/h4-12H,3H2,1-2H3,(H,19,20)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOWXTJETUXWNX-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425973 | |
| Record name | N'-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303083-85-4 | |
| Record name | N'-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(4-ETHOXYBENZYLIDENE)-4-METHOXYBENZOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the original amine and aldehyde .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Hydrazone derivatives, including N'-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide, have shown promising antibacterial properties. For instance, related compounds have been evaluated against Gram-positive and Gram-negative bacteria, demonstrating significant activity. The structural modifications in hydrazones can enhance their antibacterial efficacy, making them potential candidates for developing new antibiotics .
Antifungal Properties
In addition to antibacterial effects, hydrazone derivatives are also recognized for their antifungal activities. Studies indicate that these compounds can inhibit the growth of various fungal strains, which is crucial in addressing infections that are resistant to conventional antifungal agents .
Analgesic and Anti-inflammatory Effects
Some hydrazone compounds exhibit analgesic and anti-inflammatory properties. Experimental models have shown that these compounds can reduce pain and inflammation, suggesting their potential use in treating conditions such as arthritis and other inflammatory diseases .
Coordination Chemistry
Ligand Properties
this compound can act as a versatile ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing metal-hydrazone complexes, which may exhibit enhanced biological activities compared to their individual components .
Metal Complexes for Catalysis
The metal complexes formed with this hydrazone derivative have shown promise as catalysts in various organic reactions. The coordination of metal ions can enhance the reactivity of the hydrazone, leading to improved yields and selectivity in chemical transformations .
Material Science
Non-linear Optical Properties
Hydrazones are being investigated for their non-linear optical (NLO) properties. This compound has potential applications in photonic devices due to its ability to exhibit significant NLO responses when incorporated into polymer matrices .
Case Studies and Experimental Data
| Study | Findings | Methodology |
|---|---|---|
| Shi et al. (2007) | Evaluated the antibacterial activity of various hydrazones including derivatives similar to this compound | MTT assay against E. coli and S. aureus |
| Da Silva et al. (2011) | Reported antifungal activity against Candida species using synthesized hydrazones | Disc diffusion method |
| Khanmohammadi et al. (2009) | Studied the coordination properties of hydrazones with transition metals | Synthesis of metal-hydrazone complexes and characterization via spectroscopy |
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide is unique due to its specific structural features, such as the presence of ethoxy and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards metal ions and biological targets .
Q & A
Q. What are the key steps in synthesizing N'-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves a condensation reaction between 4-methoxybenzohydrazide and 4-ethoxybenzaldehyde under reflux conditions. Critical parameters include maintaining a temperature range of 60–80°C, using polar aprotic solvents (e.g., DMSO) to enhance solubility and reaction efficiency, and adjusting pH to ~5–6 to favor imine bond formation . Purity is ensured via thin-layer chromatography (TLC) monitoring and recrystallization from ethanol .
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- NMR (¹H and ¹³C) to identify hydrazone proton signals (δ 8.3–8.5 ppm) and aromatic methoxy/ethoxy groups .
- IR spectroscopy to detect C=N stretching vibrations (~1600 cm⁻¹) and N–H bends (~3200 cm⁻¹) .
- X-ray crystallography for resolving the E-configuration of the hydrazone moiety and hydrogen-bonding networks in the crystal lattice .
Q. What are common impurities in the synthesis of this compound, and how do they affect downstream applications?
- Methodological Answer : Impurities include unreacted aldehyde (traced via TLC) and side products from Schiff base hydrolysis. These can interfere with biological assays by non-specifically binding to proteins. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in ethanol reduces impurities to <2% .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scalability and yield improvement?
- Methodological Answer : Use a factorial design approach to test variables:
- Temperature : Higher temperatures (80–90°C) reduce reaction time but risk decomposition.
- Solvent : DMSO improves yield but complicates purification; ethanol/water mixtures offer a balance .
- Catalyst : Trace acetic acid (0.5–1%) accelerates imine formation .
Monitor real-time progress via HPLC with UV detection (λ = 254 nm) .
Q. What computational modeling approaches predict the compound’s bioactivity and binding modes?
- Methodological Answer :
- Molecular docking (AutoDock Vina) to simulate interactions with targets like cyclooxygenase-2 (COX-2) or α-glucosidase, guided by the methoxy/ethoxy groups’ electron-donating effects .
- DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces and predict reactive sites for electrophilic attack .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Methodological Answer :
- pH stability : The hydrazone bond is stable at pH 5–7 but hydrolyzes in strongly acidic (pH < 3) or alkaline (pH > 9) conditions. Use buffered solutions (e.g., PBS) for biological assays .
- Solvent effects : Degradation is minimized in DMSO or DMF, while aqueous solutions require stabilizers like BSA (0.1% w/v) .
Q. What mechanisms underlie its potential biological activity, and how are they validated experimentally?
- Methodological Answer : Hypothesized mechanisms (e.g., enzyme inhibition) are tested via:
- Kinetic assays : Measure IC₅₀ against target enzymes (e.g., α-amylase) using spectrophotometric methods .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction (Annexin V staining) in cancer cell lines .
- SAR studies : Modify substituents (e.g., replace ethoxy with chloro) to correlate structure with activity .
Q. How do crystallographic data inform intermolecular interactions and polymorphism?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Hydrogen bonds : Between the hydrazide N–H and methoxy oxygen, stabilizing the lattice .
- π-π stacking : Between aromatic rings (3.5–4.0 Å spacing), influencing solubility and melting point .
Polymorph screening via solvent evaporation (e.g., acetonitrile vs. methanol) identifies metastable forms with distinct dissolution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
